molecular formula C15H23FN4O B2601665 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide CAS No. 2034258-13-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide

Cat. No.: B2601665
CAS No.: 2034258-13-2
M. Wt: 294.374
InChI Key: IREYDIJEPPYSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C15H23FN4O and its molecular weight is 294.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Derivatives and Receptor Agonists

Novel Derivatives of 2-Pyridinemethylamine : This study introduces a novel structural class of 5-HT1A receptor agonists, highlighting the incorporation of fluorine atoms to enhance agonist activity. The research explores the antidepressant potential of these compounds, showcasing their potent and orally active properties in vitro and in vivo, suggesting their utility in depression treatment research (Vacher et al., 1999).

Alzheimer's Disease Research

Serotonin 1A Receptors in Alzheimer's Disease : Utilizing a selective serotonin 1A (5-HT(1A)) molecular imaging probe, this study quantifies 5-HT(1A) receptor densities in Alzheimer's disease patients. The findings indicate significant receptor density decreases, correlating with clinical symptom worsening. This research provides insights into the neurological underpinnings of Alzheimer's, offering potential pathways for therapeutic intervention (Kepe et al., 2006).

Kinase Inhibitors for Cancer Treatment

Discovery of Selective Met Kinase Inhibitors : This research identifies potent and selective Met kinase inhibitors, showcasing the synthesis and in vivo efficacy of these compounds in cancer models. By advancing one compound into phase I clinical trials, the study emphasizes the importance of structural modifications for enhanced solubility and kinase selectivity, potentially offering new avenues for cancer treatment (Schroeder et al., 2009).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, this study identifies main metabolic pathways in humans. By comparing with imatinib, it underscores the importance of electron-withdrawing groups in facilitating amide bond cleavage. The research contributes to the understanding of flumatinib's pharmacokinetics, informing its clinical application in leukemia treatment (Gong et al., 2010).

Molecular Dynamic Simulation Studies

Corrosion Inhibition Efficiency Prediction : Through quantum chemical calculations and molecular dynamics simulations, this study investigates the corrosion inhibition properties of piperidine derivatives on iron. The research provides a detailed analysis of the adsorption behaviors and binding energies, offering valuable insights for materials science and engineering applications (Kaya et al., 2016).

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O/c1-15(2,3)13(21)17-8-11-4-6-20(7-5-11)14-18-9-12(16)10-19-14/h9-11H,4-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREYDIJEPPYSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.